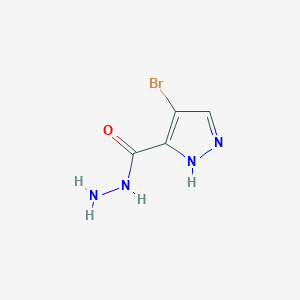
4-chloro-3-pyrrolidin-1-yl-benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their complexes, which can provide insights into the behavior and properties of structurally related compounds. For instance, the synthesis and characterization of metal-organic frameworks using benzoic acid derivatives as ligands are discussed, as well as the study of pyrrole derivatives and their potential applications .
Synthesis Analysis
The synthesis of benzoic acid derivatives and their complexes is a common theme in the provided papers. For example, metal-organic frameworks have been synthesized using 4-(pyridin-4-yl)benzoic acid as a ligand through solvothermal methods . Similarly, a new pyrrole derivative was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the versatility of benzoic acid derivatives in forming various complex structures, which could be relevant to the synthesis of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives are characterized using techniques such as single-crystal X-ray diffraction, NMR, FT-IR, and computational studies like density functional theory (DFT) . These studies reveal the geometrical data of the compounds and their closest contacts between active atoms, which are crucial for understanding the molecular structure of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-chloro-3-pyrrolidin-1-yl-benzoic Acid," but they do discuss the reactivity of related compounds. For instance, the formation of coordination polymers and the interaction of benzoic acid derivatives with metal centers suggest that "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" could also form complexes with metals and participate in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solvatochromism, phase transformations, and luminescence, are explored in the papers . These properties are influenced by the molecular structure and the environment, which would also be relevant for understanding the properties of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .
Relevant Case Studies
While the papers do not provide case studies for "4-chloro-3-pyrrolidin-1-yl-benzoic Acid," they do offer insights into the potential applications of benzoic acid derivatives. For example, their use as corrosion inhibitors, their biological applications, and their role in forming liquid crystals are discussed . These applications could be extrapolated to "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" based on its structural similarity to the compounds studied .
科学的研究の応用
Hydrogen-Bonded Co-Crystal Structures
The compound 4-chloro-3-pyrrolidin-1-yl-benzoic Acid has been utilized in the study of hydrogen-bonded co-crystal structures. Chesna et al. (2017) explored the co-crystallization of benzoic acid with l-proline, highlighting the non-centrosymmetric nature of the resulting crystal and its potential applications in crystal engineering. The study emphasizes the formation of a C(5)[(11)] hydrogen-bonded network, indicating the compound's relevance in the study of molecular interactions and structural chemistry (Chesna et al., 2017).
Luminescent and Magnetic Properties
Hou et al. (2013) investigated the luminescent and magnetic properties of coordination polymers formed with derivatives of benzoic acid. Their research sheds light on the versatile applications of such compounds in material science, particularly in the development of luminescent materials and the study of magnetic characteristics (Hou et al., 2013).
Thermo- and Solvatochromic Properties
Mehlana et al. (2012) synthesized metal-coordination networks using 4-(pyridin-4-yl)benzoic acid, revealing the compound's potential in creating materials that exhibit thermo- and solvatochromic properties. The findings are significant in the field of material science, particularly for applications involving phase change materials and sensors (Mehlana et al., 2012).
Solid-State Versatility in Molecular Salts/Cocrystals
Oruganti et al. (2017) focused on the solid-state versatility of molecular salts/cocrystals of a similar compound, 2-Chloro-4-nitrobenzoic acid, emphasizing its antiviral properties and the importance of halogen bonds in crystal stabilization. This study underscores the significance of such compounds in pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).
Fluorescent Zn(II) Sensors
Nolan et al. (2006) described the synthesis and characterization of fluorescent Zn(II) sensors based on benzoic acid derivatives. The research provides insights into the application of these compounds in biological imaging, indicating their potential use in biochemistry and medical diagnostics (Nolan et al., 2006).
将来の方向性
The pyrrolidine ring, a key component of “4-chloro-3-pyrrolidin-1-yl-benzoic Acid”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the potential applications of “4-chloro-3-pyrrolidin-1-yl-benzoic Acid” in drug discovery and development.
特性
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZIRLKGSRLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428086 |
Source


|
| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
CAS RN |
107946-68-9 |
Source


|
| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)






